Dendocarbin A

Übersicht

Beschreibung

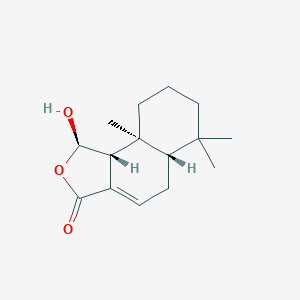

Dendocarbin A is a natural product found in Warburgia ugandensis and Doriopsilla pelseneeri with data available.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Isolation : Dendocarbin A was first isolated from Drimys winteri var chilensis. Its crystal structure was identified, revealing the chiral centers and intermolecular hydrogen bonding patterns (Paz Robles et al., 2014). Another study described a monoclinic form of this compound, which is structurally identical to the orthorhombic phase but with significant variations in chain pitch, indicating isostructural polymorphism (Paz et al., 2015).

Cytotoxic Properties : this compound, along with other drimane sesquiterpenes, was found in the Japanese nudibranch Dendrodoris carbunculosa. These compounds, including this compound, exhibited cytotoxic properties (Sakio et al., 2001).

Pharmacological Activity : Drimane sesquiterpenoids, including this compound, were studied for their inhibitory effects on human nicotinic acetylcholine receptors (AChRs). The results indicated selective inhibition with varying potency for different AChR subtypes. However, this compound was found to have no activity in this context (Arias et al., 2018).

Potential in Drug Delivery Systems : Although not directly related to this compound, research on dendrimers, a type of synthetic macromolecule, has shown promise in drug and gene delivery systems. This includes applications in cancer therapy, gene transfection, and as diagnostic agents (Abedi-Gaballu et al., 2018), (Mintzer & Grinstaff, 2011).

Wirkmechanismus

- Dendocarbin A is a sesquiterpene lactone isolated from Drimys winteri var. chilensis. However, specific information about its primary targets remains limited .

- While the precise mechanism of action for this compound is not fully elucidated, we can explore its potential interactions:

- Cannabinoid System : Some studies suggest that this compound may act on the cannabinoid system . The CB1 and CB2 cannabinoid receptors are distributed throughout the central and peripheral nervous system, as well as other tissues.

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Dendocarbin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . It also interacts with antioxidant proteins, enhancing the body’s ability to neutralize free radicals . Additionally, this compound exhibits antibacterial activity by binding to bacterial proteins and disrupting their function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-κB signaling pathway, which plays a key role in regulating immune responses and inflammation . It also impacts gene expression by altering the transcription of genes involved in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, this compound can activate antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions result in changes in gene expression, contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found that this compound is relatively stable under standard laboratory conditions . Its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the levels of metabolites and influence metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within the body can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress . The localization of this compound within cells can significantly impact its biological effects .

Eigenschaften

IUPAC Name |

(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMCLVOVBJJOU-MDHDOXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dendocarbin A and where is it found?

A1: this compound is a sesquiterpene lactone primarily isolated from the Canelo tree ( Drimys winteri ) [, ]. It has also been found in other plant species like Warburgia ugandensis and Polygonum hydropiper [, ] and in endophytic fungi such as Nigrospora sphaerica and Pestalotiopsis microspora [, ].

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C15H22O3. Its structure consists of a drimane skeleton characterized by a fused ring system with a lactone moiety. X-ray crystallography studies confirmed the S/R configuration of its chiral centers [, ].

Q3: Has the three-dimensional structure of this compound been determined?

A4: Yes, this compound has been crystallized, and its three-dimensional structure has been solved using X-ray crystallography. Interestingly, it exists in both orthorhombic and monoclinic forms. The two forms display identical molecular structures but differ in their crystal packing, representing a borderline case of one-dimensional isostructural polymorphism [, ].

Q4: Have any derivatives of this compound been discovered?

A5: Yes, researchers have identified new derivatives of this compound. One such derivative is 3β-OH-dendocarbin A, isolated from the endophytic fungus Nigrospora sphaerica #003 []. Another derivative, dendocarbin B, was discovered in Nigrospora chinensis GGY-3, an endophytic fungus found in Ilex cornuta [].

Q5: Are there any known antifungal activities associated with this compound or its derivatives?

A6: While this compound itself has not shown significant antifungal activity, its derivative, dendocarbin B, demonstrated moderate antifungal effects against Rhizoctonia solani and Botrytis cinerea []. This suggests that structural modifications to the this compound scaffold may lead to enhanced antifungal properties.

Q6: Have any studies explored the structure-activity relationships of this compound and its analogs?

A7: Yes, structure-activity relationship studies combined with molecular docking experiments on hα4β2 nAChRs revealed that drimane sesquiterpenoids, including this compound, potentially interact with both luminal and nonluminal binding sites on the receptor []. Further, the research indicated that lower ligand polarity generally correlates with higher inhibitory potency, pointing to the importance of the nonluminal interaction [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.